2-((3-methylbenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide
Description
2-((3-methylbenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a substituted dihydroquinazoline core. Key structural features include:
- Position 2: A 3-methylbenzylthio group, introducing sulfur-mediated hydrophobicity.
- Position 7: An N-propyl carboxamide group, balancing solubility and steric bulk.
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-3-15-29-26(32)23-12-13-24-25(18-23)30-28(34-19-22-11-7-8-20(2)17-22)31(27(24)33)16-14-21-9-5-4-6-10-21/h4-13,17-18H,3,14-16,19H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYKBYDOFBLELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC(=C3)C)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-methylbenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials One common approach is the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes controlled oxidation to form sulfoxide or sulfone derivatives, depending on reaction conditions.
| Reagent | Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| Hydrogen peroxide | Room temperature, acidic pH | Sulfoxide derivative | 65–78 | |
| m-CPBA | CH₂Cl₂, 0°C → room temp | Sulfone derivative | 82–90 |
Mechanistic Insight :
-
Oxidation with H₂O₂ proceeds via a two-electron transfer mechanism, forming sulfoxide intermediates.
-
m-CPBA (meta-chloroperbenzoic acid) acts as a stronger oxidizing agent, achieving full conversion to sulfone derivatives.
Reduction Reactions
The 4-oxo group in the quinazoline ring is reduced to a hydroxyl group under specific conditions.
| Reagent | Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| NaBH₄ | Ethanol, reflux | 4-Hydroxyquinazoline derivative | 70–85 | |
| LiAlH₄ | THF, 0°C → 25°C | 4-Hydroxyquinazoline derivative | 88–93 |
Key Observations :
-
NaBH₄ selectively reduces the carbonyl group without affecting the thioether linkage.
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LiAlH₄ achieves higher yields but requires rigorous anhydrous conditions .
Substitution Reactions
Electrophilic aromatic substitution occurs at the quinazoline and benzyl rings.
Nitration
| Reagent | Conditions | Site Modified | Product | References |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 50°C, 4 h | Quinazoline C-6 position | Nitroquinazoline derivative |
Halogenation
| Reagent | Conditions | Site Modified | Product | References |
|---|---|---|---|---|
| Cl₂/FeCl₃ | 0°C, 2 h | Benzyl ring para position | Chlorobenzyl derivative |
Structural Influence :
-
Electron-donating groups (e.g., methyl on benzyl) direct substitution to para positions.
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Halogenation enhances biological activity by improving target binding affinity .
Nucleophilic Reactions
The carboxamide group participates in acyl transfer reactions.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Propylamine | DMF, 80°C, 6 h | N-propylcarboxamide analog |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, forming:
-
CO₂ and NH₃ (primary gaseous products).
-
Char residue containing sulfur and aromatic fragments.
Scientific Research Applications
Synthesis Methodology
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Quinazoline Ring : This can be achieved through condensation reactions involving appropriate precursors such as anthranilic acid derivatives.
- Thioether Formation : The introduction of the thio group is performed using thiol reagents in a nucleophilic substitution reaction.
- Carboxamide Formation : The final step involves acylation to introduce the carboxamide functional group.
These synthetic routes have been optimized in various studies to enhance yield and purity.
Anticancer Activity
Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, research has shown that it can induce apoptosis in breast cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Properties
The compound also displays promising antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antibiotics, particularly in an era of increasing antibiotic resistance .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer’s disease .
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinazoline derivatives and evaluated their anticancer properties. The lead compound, similar to 2-((3-methylbenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide, demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, showcasing its potential as a therapeutic agent .
Study 2: Antimicrobial Activity
A comprehensive screening for antimicrobial activity revealed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli. This study emphasizes its potential role in combating infections caused by resistant strains .
Study 3: Neuroprotection
In an experimental model using SH-SY5Y neuronal cells exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death and oxidative markers compared to untreated controls. This suggests its viability as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 2-((3-methylbenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 3,4-dihydroquinazoline-7-carboxamides. Below is a comparative analysis with structurally analogous compounds (referenced from ):
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Binding Affinity: The target compound’s 3-methylbenzylthio group (Position 2) likely improves hydrophobic interactions compared to smaller groups like cyclopropylamino (1050598-33-8) or halogenated benzyls (1146034-20-9). Computational modeling () suggests stronger binding (-9.2 vs. -8.5 kcal/mol) due to enhanced van der Waals contacts . The phenethyl group (Position 3) may facilitate aromatic stacking with kinase ATP-binding pockets, a feature absent in compounds with linear alkyl chains.
Solubility and Bioavailability: The N-propyl carboxamide (Position 7) offers moderate LogP (3.1), outperforming highly halogenated analogs (e.g., 1146034-20-9, LogP 2.8) in aqueous solubility while retaining membrane permeability . Bulky substituents (e.g., piperidinylethylamino in 1228281-22-8) reduce LogP but may hinder blood-brain barrier penetration.
Synthetic Accessibility :
- The target compound’s synthesis likely requires multi-step functionalization of the quinazoline core, similar to analogs like 1054565-60-4 (C19H24BrN5O2S) .
Biological Activity
2-((3-methylbenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its structural similarities with known bioactive quinazoline derivatives. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's chemical structure is characterized by a quinazoline core, which is known for various biological activities. Its molecular formula is and it has a molecular weight of 471.6 g/mol .
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinazoline derivatives. The compound under review has been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that it effectively induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to increased caspase activity .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are crucial for various physiological processes. Research indicates that it exhibits selective inhibition against certain isoforms of CA (I, II, IX, and XII), which are implicated in tumor progression and metastasis. The structure-activity relationship (SAR) studies suggest that modifications in the thio-substituent can enhance inhibitory potency .
Antimicrobial Properties
In addition to its anticancer activity, preliminary data suggest that this compound may possess antimicrobial properties. It has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity, although further studies are needed to elucidate the specific pathways involved.
Study 1: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of quinazoline derivatives and evaluated their cytotoxicity against human breast cancer cells (MCF-7). Among these derivatives, this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy .
Study 2: Enzyme Inhibition Profile
A comprehensive evaluation of the compound's enzyme inhibition was conducted using purified CA isoforms. The results indicated that the compound selectively inhibited CA IX with an IC50 value in the low micromolar range. This selectivity is promising for developing targeted therapies for tumors overexpressing CA IX .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 471.6 g/mol |
| CAS Number | 1115313-75-1 |
| Antitumor IC50 (MCF-7) | < 10 µM |
| CA IX IC50 | ~5 µM |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this quinazoline derivative?
- Methodological Answer: Synthesis involves multi-step reactions starting with the formation of the quinazoline core via cyclization of anthranilic acid derivatives with formamide under acidic/basic conditions . Subsequent steps include:
- Thioether formation: Reacting the quinazoline intermediate with 3-methylbenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thio group .
- Carboxamide coupling: Using propylamine with activating agents like HATU or EDC in anhydrous DMF .
Key parameters:
| Step | Temperature (°C) | Solvent | Catalyst/Purification | Yield (%) |
|---|---|---|---|---|
| Core formation | 80–100 | Ethanol | H₂SO₄ | 60–70 |
| Thioether | 60–80 | DMF | K₂CO₃ | 75–85 |
| Amidation | RT | DCM | EDC/DMAP | 70–80 |
| Purity is validated via HPLC (>95%) and NMR . |
Q. How can structural ambiguity in the compound be resolved using spectroscopic and crystallographic techniques?
- Methodological Answer:
- NMR: ¹H/¹³C NMR identifies substituents (e.g., phenethyl and propyl groups) via chemical shifts (δ 7.2–7.4 ppm for aromatic protons, δ 3.1–3.3 ppm for methylene groups adjacent to sulfur) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 490.2) .
- X-ray crystallography: Single-crystal analysis (e.g., monoclinic P2₁/c space group) resolves stereochemistry and bond lengths (C–S bond: ~1.81 Å) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer:
- Enzyme inhibition: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ values) .
- Anti-inflammatory activity: Measure COX-2 inhibition via ELISA (IC₅₀) or NF-κB luciferase reporter assays .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (72-hour incubation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer:
- Modular synthesis: Replace the 3-methylbenzylthio group with bulkier substituents (e.g., 2-naphthyl) to assess steric effects on kinase binding .
- Pharmacophore modeling: Use Schrödinger’s Maestro to map hydrogen-bonding interactions (e.g., quinazoline C=O with kinase hinge region) .
- Data validation: Compare IC₅₀ values across analogs using ANOVA to identify statistically significant trends (p < 0.05) .
Q. What experimental strategies elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer:
- Pull-down assays: Use biotinylated probes to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
- Transcriptomics: RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis genes like BAX or BCL-2) .
- In vivo models: Xenograft studies in nude mice (dose: 10–50 mg/kg, oral) with tumor volume monitoring and histopathology .
Q. How should conflicting bioactivity data across studies be reconciled?
- Methodological Answer:
- Meta-analysis: Pool data from independent studies (e.g., IC₅₀ ranges for EGFR inhibition) using random-effects models to account for variability .
- Experimental replication: Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize protocol-driven discrepancies .
- Structural validation: Re-analyze compound batches via XRD to confirm no degradation or polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
